2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide
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Overview
Description
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C₄H₆N₆O₃. It belongs to the class of hydrazides and contains a 1,2,4-triazole ring. The nitro group at position 3 of the triazole ring imparts reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with hydrazine derivatives. One common method includes the reaction of 3-nitro-1H-1,2,4-triazole with acetic acid hydrazide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. This involves ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of high-energy materials and explosives.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazole ring can also interact with enzymes and proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-nitro-1H-1,2,4-triazole: Shares the triazole ring and nitro group but lacks the acetohydrazide moiety.
1,2,4-triazole-3-thiol: Contains a thiol group instead of a nitro group.
3-nitro-1,2,4-triazol-5-one: Contains a ketone group instead of an acetohydrazide group.
Uniqueness
2-(3-nitro-1H-1,2,4-triazol-1-yl)acetohydrazide is unique due to the combination of the nitro group and the acetohydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N6O3/c5-7-3(11)1-9-2-6-4(8-9)10(12)13/h2H,1,5H2,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMRIQFRAFGFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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